[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate
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Overview
Description
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is a synthetic glucocorticoid compound. It is an impurity of Triamcinolone Acetonide, a widely used corticosteroid for treating various skin conditions and allergies . This compound is known for its stability and hygroscopic properties .
Preparation Methods
The synthesis of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate involves multiple steps, starting from the parent compound, Triamcinolone Acetonide. The key steps include:
Hydrogenation: The hydrogenation of Triamcinolone Acetonide to form 1,2-Dihydrotriamcinolone Acetonide.
Acetonide Formation: The formation of the acetonide group at the 16,17 positions.
Chemical Reactions Analysis
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: The mesylate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is similar to that of Triamcinolone Acetonide. It binds to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory responses . The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparison with Similar Compounds
1,2-Dihydrotriamcinolone-16,17-acetonide-21-mesylate is unique due to its specific structural modifications. Similar compounds include:
Triamcinolone Acetonide: The parent compound, widely used as a corticosteroid.
Betamethasone Acetonide: Another corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: A related compound used in dermatology.
These compounds share similar mechanisms of action but differ in their potency, duration of action, and specific clinical applications .
Properties
Molecular Formula |
C25H35FO8S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] methanesulfonate |
InChI |
InChI=1S/C25H35FO8S/c1-21(2)33-20-11-17-16-7-6-14-10-15(27)8-9-22(14,3)24(16,26)18(28)12-23(17,4)25(20,34-21)19(29)13-32-35(5,30)31/h10,16-18,20,28H,6-9,11-13H2,1-5H3/t16-,17-,18-,20+,22-,23-,24-,25?/m0/s1 |
InChI Key |
NBYRPIGEYGUQJG-HRAPMSOTSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2([C@H](C[C@]4([C@H]3C[C@@H]5C4(OC(O5)(C)C)C(=O)COS(=O)(=O)C)C)O)F |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)CCC5(C4(C(CC3(C2(O1)C(=O)COS(=O)(=O)C)C)O)F)C)C |
Origin of Product |
United States |
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